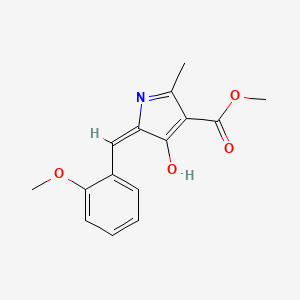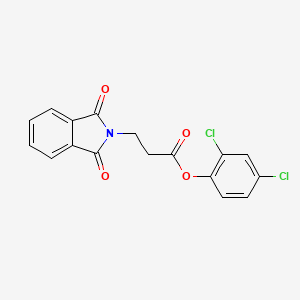
methyl (5E)-5-(2-methoxybenzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
甲基(5E)-5-(2-甲氧基苯亚甲基)-2-甲基-4-氧代-4,5-二氢-1H-吡咯-3-羧酸酯是一种合成有机化合物,在化学和生物学的各个领域具有潜在的应用。该化合物具有一个吡咯环,其上取代有甲氧基苯亚甲基基团、甲基基团和羧酸酯基团。该化合物的独特结构使其成为研究和开发的有趣主题。
准备方法
合成路线和反应条件
甲基(5E)-5-(2-甲氧基苯亚甲基)-2-甲基-4-氧代-4,5-二氢-1H-吡咯-3-羧酸酯的合成通常涉及多步过程。一种常见的方法包括在酸性或碱性条件下,2-甲氧基苯甲醛与合适的吡咯衍生物之间的缩合反应。反应通常在催化剂如对甲苯磺酸或氢氧化钠存在下进行。 然后,将所得中间体在甲醇和脱水剂(如硫酸)的作用下进行酯化,得到最终产物 .
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但在规模更大。使用连续流动反应器和自动化系统可以提高过程的效率和产率。 此外,人们正在探索绿色化学方法,例如微波辅助合成和无溶剂反应,以最大程度地减少环境影响 .
科学研究应用
甲基(5E)-5-(2-甲氧基苯亚甲基)-2-甲基-4-氧代-4,5-二氢-1H-吡咯-3-羧酸酯在科学研究中有多种应用,包括:
化学: 用作合成更复杂有机分子的构件,以及各种有机转化的试剂。
生物学: 研究其潜在的生物活性,如抗菌、抗癌和抗炎特性。
医药: 探索作为靶向特定疾病的新治疗剂的先导化合物。
工业: 用于生产特种化学品、医药和农药.
作用机制
甲基(5E)-5-(2-甲氧基苯亚甲基)-2-甲基-4-氧代-4,5-二氢-1H-吡咯-3-羧酸酯的作用机制涉及其与特定分子靶点和途径的相互作用。该化合物可能通过与酶或受体结合发挥作用,从而调节其活性。例如,它可以抑制参与疾病途径的某些酶的活性,从而产生治疗效果。 确切的分子靶点和途径取决于特定的生物学环境,需要进一步研究 .
相似化合物的比较
类似化合物
N,N’-双-(2-甲氧基苯亚甲基)乙烷-1,2-二胺: 一种具有相似结构特征但具有不同官能团的相关化合物。
(E)-苄基-2-(4-羟基-2-甲氧基苯亚甲基)肼基二硫代甲酸酯: 另一种具有甲氧基苯亚甲基基团的化合物,用于抗结核研究.
独特性
甲基(5E)-5-(2-甲氧基苯亚甲基)-2-甲基-4-氧代-4,5-二氢-1H-吡咯-3-羧酸酯因其官能团的特定组合及其在多种化学反应和生物活性方面的潜力而独一无二。 其结构特征允许进行各种修饰,使其成为研究和开发的通用化合物 .
化学反应分析
反应类型
甲基(5E)-5-(2-甲氧基苯亚甲基)-2-甲基-4-氧代-4,5-二氢-1H-吡咯-3-羧酸酯可以进行各种化学反应,包括:
氧化: 该化合物可以用高锰酸钾或过氧化氢等试剂氧化,形成相应的氧化产物。
还原: 使用硼氢化钠或氢化铝锂等试剂的还原反应可以将该化合物转化为其还原形式。
常用试剂和条件
氧化: 高锰酸钾、过氧化氢、酸性或碱性条件。
还原: 硼氢化钠、氢化铝锂、无水条件。
形成的主要产物
这些反应形成的主要产物取决于所用试剂和条件。例如,氧化可以生成羧酸或酮,而还原可以生成醇或胺。 取代反应可以导致多种官能化衍生物 .
属性
分子式 |
C15H15NO4 |
|---|---|
分子量 |
273.28 g/mol |
IUPAC 名称 |
methyl (5E)-4-hydroxy-5-[(2-methoxyphenyl)methylidene]-2-methylpyrrole-3-carboxylate |
InChI |
InChI=1S/C15H15NO4/c1-9-13(15(18)20-3)14(17)11(16-9)8-10-6-4-5-7-12(10)19-2/h4-8,17H,1-3H3/b11-8+ |
InChI 键 |
RBLHCAJZVNWXNL-DHZHZOJOSA-N |
手性 SMILES |
CC1=N/C(=C/C2=CC=CC=C2OC)/C(=C1C(=O)OC)O |
规范 SMILES |
CC1=NC(=CC2=CC=CC=C2OC)C(=C1C(=O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-amino-N-(3-fluoro-2-methylphenyl)-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11621500.png)
![4-[({(2Z)-3-benzyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid](/img/structure/B11621509.png)
![ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11621520.png)

![2-[(2-Chlorobenzyl)sulfanyl]-6-methyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B11621534.png)
![Dimethyl 2,6-dimethyl-4-[5-(2-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11621535.png)
![4,6-dimethyl-2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B11621542.png)
![6-iodo-2-[(Z)-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11621547.png)
![5-chloro-2-hydroxy-N'-[(3Z)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11621550.png)
![N-cyclohexyl-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11621558.png)
![2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621586.png)
![Diethyl 4-{[3-(methoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate](/img/structure/B11621588.png)
![5-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-(pyridin-3-ylmethyl)aniline](/img/structure/B11621595.png)

